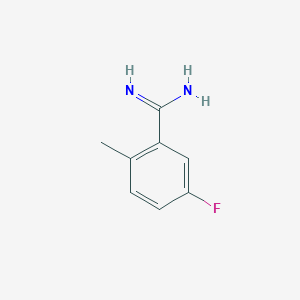
1-Propyl-2,3-dihydro-1H-indole-5-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific structure of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde indicates that it is a dihydroindole with a propyl group and an aldehyde functional group at specific positions on the indole framework.
Synthesis Analysis
The synthesis of related indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles is achieved in three steps starting from indole-3-carbaldehyde, proceeding through the formation of azidoacrylates, and followed by hydrolysis and decarboxylation steps . Although the paper does not directly discuss the synthesis of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, the methodologies applied for synthesizing similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, the dihydro aspect suggests a saturation of the typical indole structure, which could influence its reactivity and interaction with other molecules. The propyl and aldehyde groups would contribute to the compound's physical and chemical properties, such as solubility and reactivity with nucleophiles.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For example, the 1-allyl derivatives of 1,8-dihydropyrrolo[2,3-b]indoles can undergo photochemical rearrangement to form 2H-isomers . This indicates that the indole framework is reactive under certain conditions, such as exposure to light. While the paper does not specifically mention the chemical reactions of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, it is reasonable to infer that it may also participate in similar reactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde are influenced by their molecular structure. The presence of the aldehyde group suggests that it would have electrophilic properties, making it susceptible to nucleophilic attack. The propyl group would affect the compound's hydrophobicity, potentially increasing its solubility in organic solvents. The synthesis of 1H-indazole-3-carbaldehyde, a related compound, highlights the importance of reaction conditions such as acid catalysis and diazotization in determining yield and suitability for industrial production . These insights could be relevant when considering the synthesis and properties of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde.
Applications De Recherche Scientifique
Recherche pharmaceutique
Les dérivés de l'indole sont connus pour leurs activités pharmacologiques, notamment leurs propriétés antiprolifératives et anti-inflammatoires. Ils sont utilisés dans la synthèse de divers agents thérapeutiques .
Recherche en protéomique
Ce composé est disponible pour la recherche en protéomique, ce qui indique son utilisation dans l'étude des protéines et de leurs fonctions .
Synthèse organique
En tant que bloc de construction en chimie organique, il peut être utilisé pour synthétiser des molécules organiques complexes pour diverses applications .
Chimie agricole
Certains dérivés de l'indole jouent un rôle d'hormones végétales ou de régulateurs de croissance, influençant le développement des plantes .
Propriétés
IUPAC Name |
1-propyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-4,8-9H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBFZCHWQZXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C1C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)
![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)



![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)
![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)